Technical Guide: Physical and Chemical Properties of 6,7-Dihydro-4(5H)-benzofuranone
Technical Guide: Physical and Chemical Properties of 6,7-Dihydro-4(5H)-benzofuranone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 6,7-Dihydro-4(5H)-benzofuranone (CAS No. 16806-93-2). The information is compiled from various chemical data sources and scientific literature to support research and development activities.
Core Physical Properties
The quantitative physical properties of 6,7-Dihydro-4(5H)-benzofuranone are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₈O₂ | [1][2] |
| Molecular Weight | 136.15 g/mol | [1][2] |
| CAS Number | 16806-93-2 | [1][2] |
| Appearance | Clear yellow to brown low melting solid or liquid.[3][4] | [3][4] |
| Melting Point | 30-34 °C | [1][3] |
| Boiling Point | 115-118 °C at 16 mmHg | [1][3] |
| Density | 1.162 g/mL at 25 °C | [1] |
| Refractive Index | 1.5300 to 1.5320 | [5] |
| Flash Point | >110 °C (>230 °F) | [3][5] |
| Solubility | Soluble in water, methylene chloride, and ether.[5] Limited solubility in water is also reported.[6] | [5][6] |
Experimental Protocols
Detailed experimental methodologies for determining key thermochemical properties have been published. For other physical constants, standard laboratory procedures are employed.
Thermochemical Properties
A study by Sousa et al. provides detailed experimental protocols for determining the standard molar enthalpy of formation and vaporization.[7][8]
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Standard Molar Enthalpy of Formation: This was determined using static bomb calorimetry. The energy of combustion of the compound was measured in a static bomb calorimeter. From this, the standard molar enthalpy of formation in the condensed phase was calculated.[7][8]
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Standard Molar Enthalpy of Vaporization: A Calvet microcalorimeter was used to measure the standard molar enthalpy of vaporization.[7][8]
By combining these experimentally determined values, the standard molar enthalpy of formation for 6,7-Dihydro-4(5H)-benzofuranone in the gaseous phase was derived.[7][8]
Standard Physical Property Determination
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Melting Point: The melting point range is typically determined using a calibrated melting point apparatus. A small, powdered sample of the crystalline solid is placed in a capillary tube and heated at a controlled rate. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting point range.
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Boiling Point: The boiling point at reduced pressure is determined by vacuum distillation. The substance is heated in a distillation apparatus connected to a vacuum pump. The temperature of the vapor that is in equilibrium with the boiling liquid and the corresponding pressure are recorded.
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Density: The density of the liquid form is determined using a pycnometer or a digital density meter at a specified temperature, typically 25 °C.
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Refractive Index: The refractive index is measured using a refractometer, which measures the extent to which light is bent when it passes through the liquid sample. This is also typically done at a specified temperature.
Spectral Data
While publicly available, high-resolution spectra with full interpretation are limited, the expected spectral characteristics can be inferred from the molecular structure.
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the furan ring, as well as signals for the three methylene groups (-CH₂-) in the dihydro portion of the molecule. The chemical shifts and coupling patterns would be characteristic of their respective electronic environments.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for each of the eight carbon atoms in the molecule. This would include a signal for the carbonyl carbon (C=O) at a characteristic downfield shift, signals for the carbons of the furan ring, and signals for the three methylene carbons.
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IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1685-1666 cm⁻¹ for an α,β-unsaturated ketone. Other characteristic bands would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C-O stretching vibrations associated with the furan ring. Several suppliers confirm that the infrared spectrum of their product is "Authentic".[5]
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (136.15 g/mol ). The fragmentation pattern would be expected to show losses of small molecules such as CO, and other fragments characteristic of the benzofuranone structure.
Synthesis Pathway
6,7-Dihydro-4(5H)-benzofuranone can be synthesized via the reaction of 1,3-cyclohexanedione with chloroacetaldehyde. A general representation of this synthesis workflow is provided below.
Caption: A diagram illustrating the synthesis of 6,7-Dihydro-4(5H)-benzofuranone.
References
- 1. 6,7-Dihydro-4(5H)-benzofuranone 98 16806-93-2 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. 6,7-Dihydro-4(5H)-benzofuranone synthesis - chemicalbook [chemicalbook.com]
- 4. 6,7-Dihydro-4(5H)-benzofuranone, CAS No. 16806-93-2 - iChemical [ichemical.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CAS 16806-93-2: 6,7-Dihidro-4(5H)-benzofuranona [cymitquimica.com]
- 7. SPUP - Experimental and computational thermochemistry of 6,7-dihydro-4(5H)-benzofuranone [sigarra.up.pt]
- 8. 6,7-Dihydro-4(5H)-benzofuranone 16806-93-2 98% In stock suppliers| Tocopharm [tocopharm.com]
